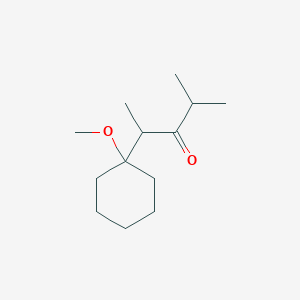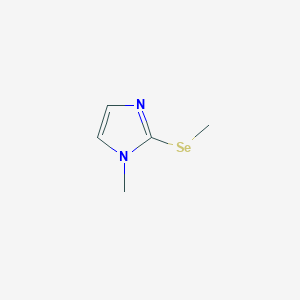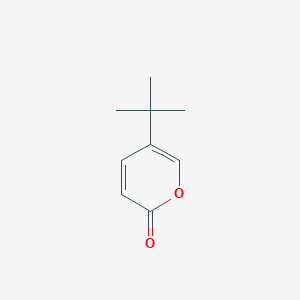![molecular formula C22H16N4O B12536875 {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone CAS No. 658704-11-1](/img/structure/B12536875.png)
{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone is a complex organic compound that features a combination of pyridine and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobenzophenone with 2-bromopyridine in the presence of a palladium catalyst to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
Types of Reactions
{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The pyridine rings can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic properties .
Biology
Medicine
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mecanismo De Acción
The mechanism of action of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone involves its ability to interact with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, such as hydrogenation and oxidation reactions .
Comparación Con Compuestos Similares
Similar Compounds
Di(pyridin-2-yl)methanone: Similar in structure but lacks the phenyl group, making it less versatile in forming complexes.
4-(2,6-di(pyridin-4-yl)pyridin-4-yl)methanone: Contains additional pyridine rings, which can enhance its binding properties with metal ions.
Uniqueness
The uniqueness of {4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone lies in its combination of pyridine and phenyl groups, which provide a balance of electronic and steric properties. This makes it a versatile ligand in coordination chemistry and a potential candidate for various applications in materials science and biology.
Propiedades
Número CAS |
658704-11-1 |
|---|---|
Fórmula molecular |
C22H16N4O |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
[4-(dipyridin-2-ylamino)phenyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C22H16N4O/c27-22(19-7-1-4-14-23-19)17-10-12-18(13-11-17)26(20-8-2-5-15-24-20)21-9-3-6-16-25-21/h1-16H |
Clave InChI |
WRAVQZFYOGHVLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=N3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Diethoxyphosphoryl)methoxy]benzoic acid](/img/structure/B12536805.png)
![3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12536812.png)
![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)

![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)

![2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-](/img/structure/B12536840.png)
![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)
![2-[Bromo(phenyl)methyl]-3-methyloxirane](/img/structure/B12536859.png)




